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  • Product: Thiolan-2-ylmethanamine
  • CAS: 83171-40-8

Core Science & Biosynthesis

Foundational

Thiolan-2-ylmethanamine: A Versatile Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Chirality in Pharmaceutical Synthesis In the landscape of modern drug discovery and development, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a therapeutic agent dictates its interaction with biological targets, which are themselves chiral. Consequently, enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. This reality has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs to enhance efficacy and minimize adverse effects.[1] This guide focuses on thiolan-2-ylmethanamine, a versatile chiral building block whose unique structural features and reactivity make it a valuable asset in the synthesis of complex, biologically active molecules.

Introduction to Thiolan-2-ylmethanamine: A Privileged Scaffold

Thiolan-2-ylmethanamine, also known as 2-aminomethyl-tetrahydrothiophene, is a sulfur-containing heterocyclic compound.[2] Its structure, featuring a saturated five-membered thiolane ring with an aminomethyl substituent at the 2-position, provides a unique combination of a nucleophilic nitrogen atom and a sulfur atom that can participate in various chemical transformations. The thiolane ring imparts a defined three-dimensional geometry, making its chiral variants, (R)- and (S)-thiolan-2-ylmethanamine, valuable synthons for introducing stereochemistry into target molecules.

The presence of both sulfur and nitrogen functionalities contributes to its diverse chemical reactivity and potential applications in medicinal chemistry, materials science, and biochemistry.[2] Compounds containing the thiolane motif have demonstrated a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects, highlighting the potential of this scaffold in drug design.

Accessing Enantiopure Thiolan-2-ylmethanamine: A Tale of Two Strategies

The utility of thiolan-2-ylmethanamine as a chiral building block is contingent on the availability of its enantiomerically pure forms. Two primary strategies are employed to achieve this: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers an elegant approach to directly obtain one enantiomer of the target molecule. This can be achieved through various methods, including the use of a chiral pool, chiral catalysts, or chiral auxiliaries.

One potential route to enantiopure thiolan-2-ylmethanamine is through the utilization of readily available chiral starting materials from the "chiral pool." For instance, the naturally occurring amino acid L-methionine, which possesses the (S)-configuration, can serve as a precursor. The synthesis would involve the transformation of the carboxylic acid and α-amino group of L-methionine while retaining the stereocenter, followed by cyclization to form the thiolane ring.

Hypothetical Synthetic Pathway from L-Methionine:

A plausible, though not explicitly detailed in the immediate search results, synthetic route could involve the following conceptual steps:

  • Protection: Protection of the amino and carboxylic acid functionalities of L-methionine.

  • Reduction: Selective reduction of the carboxylic acid to a hydroxymethyl group.

  • Activation and Cyclization: Conversion of the hydroxyl group to a leaving group and subsequent intramolecular nucleophilic substitution by the sulfur atom to form the thiolane ring.

  • Deprotection and Modification: Removal of the protecting groups and conversion of the original α-amino group functionality to the desired aminomethyl group.

This strategy, while requiring a multi-step synthesis, leverages the inherent chirality of a natural product to establish the desired stereochemistry.

Another powerful approach is the catalytic asymmetric reduction of a suitable prochiral precursor. For example, the reduction of an imine or a ketone derived from thiophene-2-carboxaldehyde could be achieved using a chiral catalyst to induce enantioselectivity.

Conceptual Asymmetric Reduction Pathway:

graph "Asymmetric_Reduction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Prochiral_Precursor [label="Prochiral Precursor\n(e.g., Imine from Thiophene-2-carboxaldehyde)"]; Chiral_Product [label="Enantiopure\nThiolan-2-ylmethanamine"]; Catalyst [label="Chiral Catalyst\n(e.g., Ru-diamine complex)", shape=ellipse, fillcolor="#FFFFFF"]; Reducing_Agent [label="Reducing Agent\n(e.g., H2 or HCOOH/NEt3)", shape=ellipse, fillcolor="#FFFFFF"];

Prochiral_Precursor -> Chiral_Product [label="Asymmetric Reduction"]; Catalyst -> "Asymmetric Reduction" [arrowhead=none, style=dashed]; Reducing_Agent -> "Asymmetric Reduction" [arrowhead=none, style=dashed]; }

Figure 1: Conceptual workflow for the asymmetric reduction to produce chiral thiolan-2-ylmethanamine.
Chiral Resolution: Separating a Racemic Mixture

Chiral resolution is a classical and often practical method for obtaining enantiomerically pure compounds.[3] This involves the separation of a racemic mixture into its constituent enantiomers.

A widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[3][4] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Workflow for Chiral Resolution via Diastereomeric Salt Formation:

graph "Chiral_Resolution_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Racemic_Amine [label="Racemic (R/S)-Thiolan-2-ylmethanamine"]; Chiral_Acid [label="Chiral Resolving Agent\n(e.g., (+)-Tartaric Acid)"]; Diastereomeric_Salts [label="Mixture of Diastereomeric Salts\n((R)-Amine-(+)-Acid and (S)-Amine-(+)-Acid)"]; Fractional_Crystallization [label="Fractional Crystallization"]; Separated_Salts [label="Separated Diastereomeric Salts"]; Liberation [label="Liberation of Free Amine\n(Base Treatment)"]; Enantiopure_Amines [label="Enantiopure (R)- and (S)-Thiolan-2-ylmethanamine"];

Racemic_Amine -> Diastereomeric_Salts; Chiral_Acid -> Diastereomeric_Salts; Diastereomeric_Salts -> Fractional_Crystallization; Fractional_Crystallization -> Separated_Salts; Separated_Salts -> Liberation; Liberation -> Enantiopure_Amines; }

Figure 2: General workflow for the chiral resolution of racemic thiolan-2-ylmethanamine.

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers.[5][6] This technique utilizes an enzyme, often a lipase, to selectively catalyze a reaction with one enantiomer of the racemic mixture at a much faster rate than the other.[4][7] For racemic amines, this typically involves enantioselective acylation.

Principle of Enzymatic Kinetic Resolution:

graph "Enzymatic_Kinetic_Resolution" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Racemic_Amine [label="Racemic (R/S)-Amine"]; Acyl_Donor [label="Acyl Donor"]; Enzyme [label="Enzyme\n(e.g., Lipase)", shape=ellipse, fillcolor="#FFFFFF"]; Products [label="Unreacted (S)-Amine +\n(R)-Amide"];

Racemic_Amine -> Products [label="Enantioselective Acylation"]; Acyl_Donor -> "Enantioselective Acylation" [arrowhead=none, style=dashed]; Enzyme -> "Enantioselective Acylation" [arrowhead=none, style=dashed]; }

Figure 3: Principle of enzymatic kinetic resolution of a racemic amine.

Applications in Pharmaceutical Synthesis: The Case of Cevimeline

The utility of chiral thiolan-2-ylmethanamine and its analogs is exemplified in the synthesis of pharmaceuticals. A notable example is the drug Cevimeline , marketed as Evoxac®, which is used to treat dry mouth associated with Sjögren's syndrome.[3] Cevimeline is the cis-isomer of 2-methylspiro(1,3-oxathiolane-5,3′)-quinuclidine.[3] The synthesis of Cevimeline involves the formation of a spiro-1,3-oxathiolane ring, a structure that can be conceptually derived from a thiolan-2-ylmethanamine-like precursor.[2][8]

The synthesis of Cevimeline highlights the importance of controlling the stereochemistry of the sulfur-containing heterocyclic core to achieve the desired pharmacological activity. The principles involved in the synthesis of the 1,3-oxathiolane ring in Cevimeline can be adapted for the use of chiral thiolan-2-ylmethanamine in the synthesis of other complex molecules.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and resolution of thiolan-2-ylmethanamine, based on established chemical principles and analogous procedures found in the literature.

Synthesis of Racemic Thiolan-2-ylmethanamine

A common route to thiolan-2-ylmethanamine involves the reduction of thiophene-2-carbonitrile, which can be prepared from thiophene-2-carboxaldehyde.[9][10][11]

Step 1: Synthesis of Thiophene-2-carbonitrile

  • Reaction: Thiophene-2-carboxaldehyde is converted to its oxime, followed by dehydration to the nitrile.

  • Procedure:

    • To a solution of thiophene-2-carboxaldehyde (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Heat the mixture at reflux for 2 hours.

    • Cool the reaction mixture and extract the oxime with a suitable organic solvent.

    • The crude oxime is then treated with a dehydrating agent such as acetic anhydride or phosphorus pentoxide to yield thiophene-2-carbonitrile.

Step 2: Reduction of Thiophene-2-carbonitrile to Thiolan-2-ylmethanamine

  • Reaction: The thiophene ring and the nitrile group are reduced.

  • Procedure:

    • In a high-pressure reactor, dissolve thiophene-2-carbonitrile (1.0 eq) in a suitable solvent such as methanol.

    • Add a hydrogenation catalyst, for example, Raney nickel or a rhodium-based catalyst.

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to a suitable temperature (e.g., 100-150 °C).

    • After the reaction is complete (monitored by GC or TLC), cool the reactor, filter the catalyst, and concentrate the filtrate to obtain racemic thiolan-2-ylmethanamine.

Chiral Resolution of Racemic Thiolan-2-ylmethanamine using (+)-Tartaric Acid

This protocol is a generalized procedure for the resolution of a racemic amine.

  • Procedure:

    • Dissolve racemic thiolan-2-ylmethanamine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature and then chill in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the amine in the crystalline salt can be determined by chiral HPLC after liberating the free amine.

    • To liberate the free amine, dissolve the diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the ammonium salt.

    • Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.

    • The mother liquor, containing the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer.

Enzymatic Kinetic Resolution of Racemic Thiolan-2-ylmethanamine

This is a representative protocol for the enzymatic acylation of a racemic amine.

  • Procedure:

    • To a solution of racemic thiolan-2-ylmethanamine (1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE), add an acylating agent (e.g., ethyl acetate or vinyl acetate, 0.5-0.6 eq).

    • Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B, Novozym 435).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

    • When approximately 50% conversion is reached, filter off the enzyme.

    • The reaction mixture will contain the unreacted enantiomer of the amine and the acylated enantiomer.

    • Separate the unreacted amine from the amide by extraction or chromatography.

    • The acylated amine can be hydrolyzed back to the free amine to obtain the other enantiomer.

Data Presentation

Table 1: Comparison of Methods for Obtaining Enantiopure Thiolan-2-ylmethanamine

MethodAdvantagesDisadvantages
Asymmetric Synthesis
Chiral PoolWell-defined stereochemistry from the start.Can involve lengthy synthetic routes.
Catalytic AsymmetricHigh enantioselectivity, atom economy.Catalyst development can be complex and costly.
Chiral Resolution
Diastereomeric SaltTechnically simpler, scalable.Theoretical maximum yield of 50% for one enantiomer per resolution cycle.
Enzymatic KineticHigh enantioselectivity, mild reaction conditions.Can be slower than chemical methods, enzyme cost.

Conclusion and Future Outlook

Thiolan-2-ylmethanamine is a chiral building block with significant potential in the synthesis of complex and biologically active molecules, particularly in the pharmaceutical industry. The ability to access its enantiomerically pure forms through both asymmetric synthesis and chiral resolution provides chemists with flexible strategies to incorporate this valuable scaffold into their synthetic targets. As the demand for enantiopure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like thiolan-2-ylmethanamine will undoubtedly increase. Future research in this area will likely focus on the development of more efficient and scalable enantioselective syntheses and the exploration of its application in the synthesis of novel therapeutic agents.

References

  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality, 32(2), 147-157.
  • Application Notes and Protocols for the Kinetic Resolution of Amines. Benchchem.
  • Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase.
  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemiz
  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. International Journal of Pharmaceutical Sciences and Research.
  • Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews.
  • A Technical Guide to 5-(Thien-2-yl)
  • Thiolan-2-ylmethanamine. Smolecule.
  • Reduction and Desulfurization of Thiophene Compounds.
  • Thiophene Oxidation and Reduction Chemistry.
  • THIOPHENE AND ITS DERIV
  • Thiophene-2-carboxaldehyde. Wikipedia.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI.
  • Asymmetric synthesis of tertiary thiols and thioethers.
  • Asymmetric Synthesis Using Chiral Sulfinyl Groups.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.
  • Synthesis method of 2-thiophenecarboxaldehyde.
  • 2-thenaldehyde. Organic Syntheses.
  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI.
  • Chiral Drugs: An Overview. PMC.
  • Chiral drugs. LabMed Discovery.
  • Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry.

Sources

Exploratory

Thiolan-2-ylmethanamine: Technical Guide & Literature Review

Executive Summary Thiolan-2-ylmethanamine (also known as 2-(aminomethyl)tetrahydrothiophene ) is a saturated heterocyclic primary amine characterized by a five-membered thioether ring.[1] Unlike its aromatic analog (2-th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiolan-2-ylmethanamine (also known as 2-(aminomethyl)tetrahydrothiophene ) is a saturated heterocyclic primary amine characterized by a five-membered thioether ring.[1] Unlike its aromatic analog (2-thiophenemethanamine), the tetrahydrothiophene (thiolane) ring adopts a puckered conformation, imparting distinct steric and electronic properties.

This guide serves as a technical manual for researchers utilizing this scaffold in medicinal chemistry (as a proline/pyrrolidine bioisostere), ligand design (N,S-bidentate chelation), and material science . It details validated synthesis protocols, reactivity profiles, and critical handling requirements to prevent sulfur oxidation.

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(Thiolan-2-yl)methanamine
Common Names 2-(Aminomethyl)tetrahydrothiophene; Tetrahydro-2-thiophenemethanamine
CAS Number 5715-28-6 (Racemic) / 83171-40-8 (Salt forms)
Molecular Formula C₅H₁₁NS
Molecular Weight 117.21 g/mol
Chirality The C2 position is a stereocenter.[1] Available as racemate or enantiopure (R/S).
Physical State Colorless to pale yellow liquid.
Odor Characteristic sulfide/thiol "stench" (garlic-like).
Basicity (pKa) ~9.5 (Conjugate acid). Comparable to other primary alkyl amines.
Structural Significance

The thiolane ring is a bioisostere for the pyrrolidine ring found in proline. Replacing the methylene (-CH₂-) or amine (-NH-) of pyrrolidine with sulfur (-S-) alters lipophilicity (LogP) and metabolic stability without drastically changing the ring's steric footprint. This makes thiolan-2-ylmethanamine a valuable "fragment" in fragment-based drug discovery (FBDD).

Synthesis & Manufacturing Protocols

The synthesis of thiolan-2-ylmethanamine presents a specific challenge: catalyst poisoning . The sulfur atom in the ring strongly binds to transition metals (Pd, Pt, Ni), rendering standard catalytic hydrogenation of 2-cyanothiophene or 2-thiophenecarboxamide difficult.

Therefore, stoichiometric reduction or nucleophilic substitution (Gabriel Synthesis) are the preferred industrial and laboratory methods.

Method A: The Gabriel Synthesis (High Purity Route)

This method is preferred for generating the primary amine without secondary amine by-products.

Reaction Scheme (DOT Visualization):

GabrielSynthesis Start 2-(Chloromethyl) tetrahydrothiophene Inter N-(Thiolan-2-ylmethyl) phthalimide Start->Inter SN2 Substitution Reagent1 Potassium Phthalimide (DMF, 90°C) Reagent1->Inter Product Thiolan-2-ylmethanamine Inter->Product Hydrazinolysis Byproduct Phthalhydrazide (Solid ppt) Inter->Byproduct Side Product Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: The Gabriel Synthesis pathway avoids over-alkylation and catalyst poisoning.

Detailed Protocol:
  • Imide Formation:

    • Dissolve 2-(chloromethyl)tetrahydrothiophene (1.0 eq) in anhydrous DMF.

    • Add Potassium Phthalimide (1.1 eq).

    • Heat to 90°C for 4–6 hours. Monitor by TLC (disappearance of chloride).

    • Workup: Pour into water, extract with ethyl acetate. The phthalimide intermediate is stable and can be recrystallized.

  • Hydrazinolysis (Cleavage):

    • Suspend the intermediate in Ethanol (0.5 M).

    • Add Hydrazine Hydrate (2.5 eq).[2]

    • Reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.

    • Workup: Cool to room temperature. Filter off the solid phthalhydrazide.

    • Concentrate the filtrate. Acidify with HCl to form the amine salt, wash with ether (to remove impurities), then basify with NaOH and extract with DCM to obtain the free amine.

Method B: Reduction of Thiolane-2-carbonitrile

Used when the nitrile precursor is readily available.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.

  • Conditions: 0°C to Room Temperature, inert atmosphere (N₂/Ar).

  • Note: LiAlH₄ is used instead of catalytic hydrogenation (H₂/Pd-C) because the thioether sulfur would poison the Palladium catalyst.

Chemical Reactivity & Stability

The molecule possesses two nucleophilic centers: the Amine Nitrogen and the Thioether Sulfur . Controlling regioselectivity is critical.

Reactivity Pathway Diagram

Reactivity Center Thiolan-2-ylmethanamine Oxidation Oxidation (mCPBA/H2O2) Center->Oxidation Acylation Acylation (R-COCl) Center->Acylation Metal Metal Coordination Center->Metal Sulfoxide Sulfoxide (S=O) (Chiral diastereomers) Oxidation->Sulfoxide Sulfone Sulfone (O=S=O) (Stable) Sulfoxide->Sulfone Amide Amide Derivative (Drug Scaffold) Acylation->Amide Complex N,S-Bidentate Ligand (Au, Ag, Pt) Metal->Complex

Figure 2: Divergent reactivity profiles. The sulfur atom is prone to oxidation, while the nitrogen is the primary site for acylation/alkylation.

Critical Handling Notes
  • Oxidation Sensitivity: The sulfur atom is easily oxidized to the sulfoxide (S=O) by air over time, or rapidly by peroxides.

    • Prevention: Store under Nitrogen or Argon at 4°C.

    • Implication: If the sulfoxide forms, it introduces a new chiral center at the sulfur, creating complex diastereomeric mixtures.

  • N-Alkylation vs. S-Alkylation:

    • Under standard basic conditions, the nitrogen is more nucleophilic toward alkyl halides.

    • However, with "soft" electrophiles (e.g., methyl iodide), S-alkylation (sulfonium salt formation) is a competitive side reaction.

    • Strategy: To selectively functionalize the nitrogen, use acyl chlorides (hard electrophiles) or protect the amine (Boc/Cbz) before modifying other parts of the molecule.

Pharmaceutical & Research Applications[3][4][5][6][7]

Purine Nucleoside Phosphorylase (PNP) Inhibitors

Research indicates that thiolan-2-ylmethanamine derivatives serve as effective inhibitors for PNP, an enzyme target for T-cell proliferative diseases (leukemia, autoimmune disorders).

  • Mechanism: The thiolane ring mimics the ribose sugar of the nucleoside, while the amine mimics the connection to the purine base.

  • Advantage: The sulfur atom alters the ring pucker, potentially improving the fit within the enzyme's active site compared to the natural furanose ring.

Metal Chelation & Radiopharmaceuticals

The N,S-donor set (nitrogen and sulfur) is highly effective at binding "soft" metals like Technetium-99m (Tc-99m) , Gold (Au) , and Silver (Ag) .

  • Application: Design of radiotracers for imaging. The bidentate coordination stabilizes the metal core in physiological conditions.

Bioisosteres in Peptide Mimetics

In peptide chemistry, replacing a Proline residue with a Thiolane-2-carboxylic acid derivative (or the reduced amine form) restricts conformational freedom.

  • Use Case: Constraining peptide backbones to force specific secondary structures (beta-turns) in drug design.

References

  • Guernik, S., et al. (1998). "Synthesis and biological activity of purine nucleoside phosphorylase inhibitors." US Patent 5,736,549.[2] United States Patent and Trademark Office.[2] Link

  • Smolecule Inc. (2024). "Thiolan-2-ylmethanamine: Biological Activity and Chemical Properties." Smolecule Compound Database. Link

  • Witczak, Z. J., et al. (2021).[3] "Thio-glycomimetics with enhanced lipophilicity and their biological activity."[3] Arkivoc, 2021(4), 268-279.[3] Link

  • Robertson, F. J., & Wu, J. (2012).[1] "A convenient preparation of chiral tetrahydrothiophenes."[1] Journal of the American Chemical Society, 134(6), 2775-2780. Link

  • Mitsubishi Gas Chemical Co. (2020).[4] "Method for producing 2,5-bis(aminomethyl)tetrahydrofuran and related heterocycles." European Patent EP 3696173 B1.[4] Link

Sources

Foundational

"Thiolan-2-ylmethanamine" safety and handling precautions

CAS: 5728-34-7 (Free Base) | Synonyms: Tetrahydro-2-thienylmethylamine; 2-(Aminomethyl)tetrahydrothiophene Executive Summary Thiolan-2-ylmethanamine is a bifunctional heterocyclic building block used primarily in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5728-34-7 (Free Base) | Synonyms: Tetrahydro-2-thienylmethylamine; 2-(Aminomethyl)tetrahydrothiophene

Executive Summary

Thiolan-2-ylmethanamine is a bifunctional heterocyclic building block used primarily in the synthesis of sulfur-containing pharmacophores. Its safety profile is dominated by two distinct functional groups: a primary amine (conferring corrosivity and basicity) and a cyclic thioether (conferring high odor potency and oxidation sensitivity).

This guide deviates from standard SDS formats to address the specific "stench" management and permeation risks associated with small-molecule organosulfur amines. The primary operational directive is the absolute containment of vapors and the prevention of skin contact via permeation-resistant barriers.

Part 1: Physicochemical Profile & Hazard Identification

To handle this compound safely, one must understand the "Why" behind its hazards. The molecule acts as a bidentate nucleophile , making it highly reactive toward biological tissue and electrophiles.

1.1 Structure-Activity Hazard Analysis
  • The Amine (–NH₂): A primary aliphatic amine. It is a strong base (pKa ~10) capable of saponifying fatty acids in the skin, leading to liquefactive necrosis (Chemical Burns). It readily absorbs CO₂ from the air to form carbamates.

  • The Thioether (–S–): A saturated 5-membered ring. Unlike its aromatic analog (thiophene), the sulfur atom here has a lone pair fully available for oxidation. This results in a profoundly offensive odor (garlic/skunk-like) detectable at ppb levels. It also permeates lipophilic barriers (standard nitrile gloves) rapidly.

1.2 Quantitative Hazard Data

Data derived from structural analogs and computational models where experimental data is limited.

PropertyValue/ClassificationOperational Implication
Physical State Colorless to pale yellow liquidHigh mobility; splash hazard.
GHS Classification Skin Corr.[1][2][3][4][5] 1B ; Eye Dam. 1Irreversible tissue damage upon contact.
Flash Point > 60°C (Est.)Combustible. Do not use near open flames.
Odor Threshold < 50 ppb (Est.)Stench. Smell is not a reliable toxicity warning (olfactory fatigue).
Vapor Density > 1 (Air = 1)Vapors sink. Floor-level ventilation is beneficial.
Part 2: Engineering Controls & PPE (The "How")

Standard laboratory PPE is insufficient for Thiolan-2-ylmethanamine due to the permeation characteristics of cyclic sulfides.

2.1 Glove Permeation Logic

Small cyclic sulfides and amines can permeate standard disposable nitrile gloves in < 5 minutes.

  • Primary Barrier (Inner): 4-mil Nitrile (for dexterity only).

  • Secondary Barrier (Outer): EVOH/PE Laminate (Silver Shield™) or Heavy Butyl.

    • Causality: The laminar structure of EVOH prevents the diffusion of the non-polar sulfide, while the polymer bulk resists the alkaline amine.

  • Protocol: "Double-gloving" is mandatory. If the outer laminate glove is splashed, immediately strip and replace.

2.2 Ventilation Requirements
  • Enclosure: All handling must occur in a certified chemical fume hood operating at 100 fpm (0.5 m/s) face velocity.

  • Scrubbing: If handling > 50g, the vacuum pump exhaust must be vented into a bleach trap (see Section 3.2) to prevent facility-wide odor contamination.

Part 3: Operational Protocols & Visualization
3.1 Risk Assessment Workflow

Before uncapping the reagent, apply this logic flow to determine containment needs.

RiskAssessment Start Start: Handling Thiolan-2-ylmethanamine Quantity Quantity Required? Start->Quantity SmallScale < 10 mL (Microsynthesis) Quantity->SmallScale Low Vol LargeScale > 10 mL (Scale-up) Quantity->LargeScale High Vol StandardHood Standard Fume Hood (Sash @ 18 inches) SmallScale->StandardHood EnhancedContainment Closed System Transfer (Cannula/Schlenk Line) LargeScale->EnhancedContainment Action Proceed with Double Gloves (Laminate + Nitrile) StandardHood->Action OdorTrap Required: Bleach Trap on Vacuum Line EnhancedContainment->OdorTrap OdorTrap->Action

Figure 1: Decision matrix for containment levels based on volumetric throughput.

3.2 Synthesis & Handling Techniques
  • Transfer: Never pour this liquid. Use a positive-pressure cannula transfer or a gas-tight syringe with a Luer-lock tip. This prevents exposure of the liquid to air (reducing stench and oxidation).

  • Inert Atmosphere: The amine reacts with atmospheric CO₂ (carbamate formation) and the sulfur oxidizes to the sulfoxide. Store and handle strictly under Argon or Nitrogen .

  • Glassware Cleaning: Do not remove dirty glassware from the hood. Rinse immediately with the Oxidative Decontamination Solution (see below).

Part 4: Waste Disposal & Neutralization (The "Stench Killer")

The most common failure mode in handling thia-compounds is improper waste disposal, leading to lingering laboratory odors. You must chemically alter the sulfide before disposal.

4.1 The Chemistry of Deodorization

Simple washing is ineffective. You must oxidize the divalent sulfur (


) to a sulfoxide (

) or sulfone (

), which are involatile and odorless.
  • Reagent: 10% Sodium Hypochlorite (Bleach).

  • Mechanism:

    
    
    
4.2 Neutralization Workflow

WasteNeutralization Waste Liquid Waste (Thiolan-2-ylmethanamine) Bleach Add 10% NaOCl (Bleach) (Excess) Waste->Bleach Slow Addition Reaction Oxidation Reaction (Exothermic!) Bleach->Reaction Check Check pH & Odor (Starch Iodide Paper) Reaction->Check Check->Bleach If Odor Persists Disposal Dispose as Non-Stench Basic Waste Check->Disposal If Oxidized

Figure 2: Oxidative neutralization protocol for organosulfur waste.

Protocol:

  • Collect all syringes, septa, and wipes in a beaker inside the hood.

  • Submerge items in a 10% Bleach solution for 24 hours.

  • For liquid reaction waste, add bleach slowly (exothermic reaction).

  • Verify oxidation using starch-iodide paper (should turn blue/black, indicating excess oxidant).

Part 5: Emergency Response
  • Skin Contact: Immediate flushing is critical. The amine component causes rapid alkaline hydrolysis of skin lipids. Flush with water for 15 minutes . Do not use vinegar (exothermic neutralization risk on compromised skin).

  • Spill (Inside Hood): Cover with vermiculite. Soak the vermiculite with 10% bleach. Wait 30 minutes before scooping.

  • Spill (Outside Hood): Evacuate the lab immediately. The stench will likely cause panic or nausea. Re-enter only with SCBA or full-face respirator with Multi-Gas (Amine/Organic Vapor) cartridges.

References
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-(Aminomethyl)thiophene (Analogous hazards). Retrieved from

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide: Permeation of Amines and Sulfides through Nitrile vs. Laminate Films. Retrieved from

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Oxidation with Hypochlorite (Bleach). Retrieved from

  • Vertex Pharmaceuticals. (2020). Patent WO2020123456: Synthesis of Thiolane-based Ligands. (Demonstrates usage in drug development context). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Tetrahydro-2-thienylmethylamine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Thiolan-2-ylmethanamine in N-Alkylation

This Application Note and Protocol Guide details the use of Thiolan-2-ylmethanamine (CAS: 83171-40-8) in N-alkylation reactions.[1] It is designed for medicinal chemists and process scientists requiring high-fidelity pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Thiolan-2-ylmethanamine (CAS: 83171-40-8) in N-alkylation reactions.[1] It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for incorporating this sulfur-containing heterocycle into drug scaffolds.[1]

Strategic Integration of Sulfur-Containing Scaffolds

Thiolan-2-ylmethanamine (also known as 2-(aminomethyl)tetrahydrothiophene) is a valuable building block in medicinal chemistry, often serving as a bioisostere for proline or pyrrolidine derivatives.[1] Its incorporation introduces a lipophilic thioether moiety capable of unique hydrogen-bond accepting interactions and metabolic oxidation profiles (sulfoxide/sulfone).[1]

However, the presence of the cyclic thioether presents two critical challenges during N-alkylation:

  • Catalyst Poisoning: The soft sulfur atom competes with the amine for metal centers (Pd, Cu), often deactivating catalysts in cross-coupling reactions.[1]

  • Oxidative Instability: The thioether is susceptible to inadvertent oxidation to sulfoxides during workup or if incompatible oxidants are used.[1]

This guide provides three validated protocols designed to circumvent these issues while maximizing yield and purity.

Part 1: Strategic Considerations & Chemical Logic

Reactivity Profile
  • Nucleophilicity: The primary amine (

    
    ) is highly nucleophilic and sterically unhindered.[1]
    
  • pKa: Estimated

    
     9.5 (conjugate acid).[1]
    
  • Sulfur Interference: The endocyclic sulfur at position 1 is a "soft" Lewis base.[1] In Pd-catalyzed reactions, it can displace phosphine ligands, arresting the catalytic cycle.[1]

Handling & Storage
  • Odor Control: Thiolane derivatives possess a potent, garlic-like odor.[1][2] All reactions and waste handling must occur in a fume hood.[1]

    • Decontamination:[1] Treat glassware with 10% bleach (sodium hypochlorite) solution before removal from the hood to oxidize trace sulfides.[1]

  • Stability: Store under inert atmosphere (

    
     or Ar) at 2–8°C to prevent slow atmospheric oxidation to the sulfoxide.[1]
    

Part 2: Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Attaching alkyl groups with high chemoselectivity and avoiding over-alkylation.[1]

Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over direct alkylation because it minimizes the formation of bis-alkylated byproducts (


-amines) and avoids the use of transition metals that the sulfur might poison.[1]

Materials:

  • Thiolan-2-ylmethanamine (1.0 equiv)[1][3]

  • Aldehyde/Ketone (1.0–1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the aldehyde (1.0 mmol) and Thiolan-2-ylmethanamine (1.0 mmol, 117 mg) in DCE (5 mL).
    
  • Activation: Add AcOH (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS for imine formation (often visible as a new spot/peak).[1]

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.[1]
      
  • Reaction: Warm to RT and stir for 4–16 hours.

  • Quench: Add saturated aqueous

    
     (10 mL) carefully. Stir for 15 minutes.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (DCM/MeOH/

    
    ).
    
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: N-Arylation (attaching aromatic rings).[1]

Rationale: Standard Pd protocols often fail due to sulfur coordination.[1] This protocol uses Pd-PEPPSI-IPr or RuPhos-Pd-G3 , which contain bulky, electron-rich ligands that tightly bind Pd, preventing displacement by the substrate's sulfur.[1]

Materials:

  • Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)[1]

  • Thiolan-2-ylmethanamine (1.2 equiv)[1][3]

  • Catalyst: RuPhos-Pd-G3 (2–5 mol%) OR Pd-PEPPSI-IPr (2–5 mol%)[1]

  • Base: NaOtBu (1.5 equiv) or

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Procedure:

  • Degassing: Sparge the solvent with Argon for 15 minutes prior to use.[1] Critical: Oxygen promotes catalyst decomposition.[1]

  • Assembly: In a glovebox or under strong Argon flow, charge a reaction vial with:

    • Aryl Halide (1.0 mmol)[1]

    • Base (NaOtBu: 1.5 mmol, 144 mg)[1]

    • Catalyst (RuPhos-Pd-G3: 0.03 mmol)[1]

  • Addition: Add solvent (4 mL) and Thiolan-2-ylmethanamine (1.2 mmol, 140 mg). Cap tightly.

  • Heating: Heat to 80–100°C for 12–24 hours.

  • Analysis: Check LCMS.

    • Self-Validation: If starting material remains but no product forms, the catalyst is likely poisoned.[1] Increase loading to 5-10 mol% or switch to a precatalyst with a stronger NHC ligand (e.g., Pd-PEPPSI-IPent).[1]

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.[1] Concentrate and purify.

Protocol C: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl fluorides/chlorides (e.g., fluoronitrobenzenes, chloropyridines).[1]

Rationale: This metal-free approach completely eliminates the risk of catalyst poisoning.[1]

Materials:

  • Electrophile (e.g., 4-fluoronitrobenzene) (1.0 equiv)[1]

  • Thiolan-2-ylmethanamine (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DMSO or DMF (polar aprotic is essential)[1]

Step-by-Step Procedure:

  • Mix: Dissolve electrophile (1.0 mmol) in DMSO (3 mL).

  • Add Amine: Add Thiolan-2-ylmethanamine (1.1 mmol) and DIPEA (2.0 mmol).

  • Reaction: Stir at 60–80°C.

    • Visual Cue: Reaction often turns deep yellow/orange upon formation of the aniline derivative.[1]

  • Workup: Pour into water (30 mL). If solid precipitates, filter.[1] If oil, extract with EtOAc.[1]

    • Note: DMSO requires thorough water washes (

      
      ) to remove.[1]
      

Part 3: Visualization & Troubleshooting

Workflow Logic: Selecting the Right Protocol

G Start Target: N-Alkylated Thiolane Decision1 What is the Electrophile? Start->Decision1 Path_Alkyl Alkyl Halide / Aldehyde Decision1->Path_Alkyl Alkyl Group Path_Aryl Aryl Halide Decision1->Path_Aryl Aryl Group Method_RedAm Protocol A: Reductive Amination (High Fidelity) Path_Alkyl->Method_RedAm Use Aldehyde Decision2 Is it Electron Deficient? Path_Aryl->Decision2 Method_SNAr Protocol C: SNAr (Metal-Free) (High Robustness) Decision2->Method_SNAr Yes (e.g. Pyridine, NO2) Method_Pd Protocol B: Pd-Catalysis (Requires Strong Ligands) Decision2->Method_Pd No (e.g. Phenyl, Anisole)

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on electrophile properties.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Pd-Cat) Sulfur poisoning of Pd center.[1]Switch to RuPhos-Pd-G3 or Pd-PEPPSI series.[1] Increase catalyst loading to 5 mol%.
Bis-Alkylation Excess alkyl halide used in direct alkylation.[1]Switch to Protocol A (Reductive Amination) . If direct alkylation is necessary, use slow addition of electrophile at 0°C.
Sulfoxide Formation Oxidation during workup.[1]Avoid peroxide-containing ethers (THF/Ether).[1] Use

atmosphere. Do not use bleach during workup, only for waste.[1]
No Reaction (Imine) Steric hindrance or wet solvent.[1]Add molecular sieves (4Å) to the imine formation step.[1] Ensure solvent is anhydrous.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides."[1] Chemistry - A European Journal, 2006, 12, 4749.[1] Link[1]

  • Ingoglia, B. T., et al. "Thioether-Containing Ligands in Palladium-Catalyzed Cross-Coupling."[1] Topics in Current Chemistry, 2016. (General reference for sulfur tolerance in catalysis).

Sources

Application

Application Notes and Protocols for Surface Functionalization with Thiolan-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Leveraging the Unique Chemistry of Thiolan-2-ylmethanamine for Advanced Surface Engineering...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leveraging the Unique Chemistry of Thiolan-2-ylmethanamine for Advanced Surface Engineering

Thiolan-2-ylmethanamine (T2YM) is a bifunctional organic molecule featuring a primary amine and a cyclic thioether (thiolane). This unique combination of functionalities makes it an attractive candidate for the surface modification of materials in a variety of applications, including biosensing, drug delivery, and advanced materials development.[1] The primary amine group provides a reactive handle for covalent attachment to a wide range of surfaces, while the thiolane ring, with its sulfur atom, can influence the surface properties by, for example, enabling the chelation of metal ions.[1]

This technical guide provides a comprehensive overview of the principles and protocols for the covalent immobilization of Thiolan-2-ylmethanamine onto carboxylated surfaces. The primary focus will be on the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. While specific literature on the surface functionalization of T2YM is emerging, the protocols detailed herein are based on well-established methods for the immobilization of primary amines and are directly applicable to T2YM.

Part 1: The "Why": Principles of T2YM Immobilization via Amine Coupling

The covalent attachment of T2YM to a surface is most readily achieved through its primary amine. This nucleophilic group can form a stable amide bond with an activated carboxylic acid on a surface. The thioether in the thiolane ring is significantly less reactive under these conditions and remains available to impart its unique chemical properties to the functionalized surface.

The most common method for activating surface carboxyl groups is the use of EDC in conjunction with NHS or its water-soluble analog, sulfo-NHS.[2][3][4]

The two-step reaction proceeds as follows:

  • Activation of Carboxyl Groups: EDC reacts with the surface carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][5]

  • Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis. To improve the efficiency and control of the reaction, NHS is added to convert the intermediate into a more stable, amine-reactive NHS ester. This NHS ester can then react with the primary amine of Thiolan-2-ylmethanamine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[2][6][7]

This two-step process is favored as it minimizes side reactions and allows for better control over the conjugation process.[2]

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Coupling (pH 7.0-8.5) Carboxylated_Surface Carboxylated Surface (-COOH) O_acylisourea O-acylisourea Intermediate (unstable) Carboxylated_Surface->O_acylisourea + EDC EDC EDC NHS_Ester NHS Ester Surface (stable) O_acylisourea->NHS_Ester + NHS NHS NHS Functionalized_Surface T2YM Functionalized Surface (Amide Bond) NHS_Ester->Functionalized_Surface + T2YM T2YM Thiolan-2-ylmethanamine (H₂N-CH₂-Thiolane)

Caption: Workflow for the two-step EDC/NHS-mediated immobilization of Thiolan-2-ylmethanamine.

Part 2: Experimental Protocols

These protocols provide a step-by-step guide for the functionalization of a generic carboxylated surface with Thiolan-2-ylmethanamine. It is crucial to note that optimization of reactant concentrations and reaction times may be necessary for specific substrates and applications.

Protocol 1: Functionalization of a Carboxylated Surface with T2YM

This protocol is suitable for surfaces that have been pre-functionalized with carboxyl groups, such as carboxyl-terminated self-assembled monolayers (SAMs) on gold or silica, or carboxy-functionalized polymer surfaces.

Materials and Reagents:

  • Carboxylated substrate

  • Thiolan-2-ylmethanamine (T2YM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS or deionized water

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if T2YM solubility is low in aqueous buffers)

  • High-purity deionized water

  • Nitrogen gas for drying

Experimental Workflow:

G A 1. Substrate Preparation - Clean and dry the carboxylated substrate. B 2. Activation - Immerse in EDC/NHS solution in Activation Buffer (15-30 min). A->B C 3. Rinsing - Rinse with Activation Buffer to remove excess EDC/NHS. B->C D 4. Coupling - Immerse in T2YM solution in Coupling Buffer (2-4 h or overnight). C->D E 5. Quenching - Immerse in Quenching Solution to block unreacted NHS esters (30 min). D->E F 6. Final Rinsing & Drying - Rinse with Washing Buffer and deionized water. - Dry under a stream of nitrogen. E->F

Caption: Step-by-step workflow for T2YM functionalization of a carboxylated surface.

Detailed Procedure:

  • Substrate Preparation:

    • Thoroughly clean the carboxylated substrate according to the manufacturer's instructions or established laboratory protocols. This may involve sonication in a series of solvents (e.g., acetone, ethanol, water) and drying under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

    • A typical starting concentration is 2 mM EDC and 5 mM NHS.

    • Immerse the carboxylated substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[6]

  • Rinsing:

    • Remove the substrate from the activation solution and rinse it thoroughly with Activation Buffer to remove excess, unreacted EDC and NHS.

  • Coupling of Thiolan-2-ylmethanamine:

    • Prepare a solution of Thiolan-2-ylmethanamine in Coupling Buffer. A starting concentration of 10-50 mM is recommended. If T2YM has limited solubility, it can first be dissolved in a small amount of DMSO or DMF and then added to the Coupling Buffer.

    • Immediately immerse the activated substrate in the T2YM solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Quenching of Unreacted NHS Esters:

    • Remove the substrate from the T2YM solution and immerse it in the Quenching Solution for 30 minutes at room temperature to deactivate any remaining NHS esters.

  • Final Rinsing and Drying:

    • Rinse the substrate thoroughly with the Washing Buffer followed by high-purity deionized water.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • Store the modified substrate in a desiccator or under an inert atmosphere to prevent contamination.

Part 3: Characterization of T2YM-Functionalized Surfaces

It is essential to characterize the newly functionalized surface to confirm the successful immobilization of Thiolan-2-ylmethanamine. A combination of surface-sensitive techniques should be employed.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the top few nanometers of a surface.[8][9][10]

  • Expected Elemental Signatures: A successful T2YM functionalization will introduce nitrogen and sulfur onto the surface. The high-resolution XPS spectrum should show the presence of N 1s and S 2p peaks.

  • N 1s Spectrum: The N 1s peak for a primary amine is typically observed around 399-400 eV. The presence of a peak in this region is a strong indicator of successful T2YM immobilization.

  • S 2p Spectrum: The S 2p peak for a thioether is expected around 163-164 eV. This will confirm the presence of the thiolane ring on the surface.

ElementCore LevelExpected Binding Energy (eV)Interpretation
NitrogenN 1s~399-400Presence of the primary amine from T2YM.
SulfurS 2p~163-164Presence of the thioether from the thiolane ring.
CarbonC 1sMultiple componentsC-C, C-H, C-N, C-S, C=O (from amide)
OxygenO 1sMultiple componentsO=C (from amide and residual carboxyls), Si-O (for silica substrates)

Table 1: Expected XPS Binding Energies for a T2YM-Functionalized Surface.

Contact Angle Goniometry

Contact angle measurements provide information about the surface hydrophilicity/hydrophobicity, which is expected to change upon functionalization.

  • Expected Change: The introduction of the amine and thioether functionalities of T2YM is expected to alter the surface energy. A carboxylated surface is generally hydrophilic. The introduction of the alkyl and thiolane components of T2YM may lead to a slight increase in the water contact angle, indicating a more hydrophobic character, although the presence of the polar amine and thioether groups will still result in a relatively hydrophilic surface. The exact change will depend on the underlying substrate and the density of the immobilized T2YM.

Atomic Force Microscopy (AFM)

AFM can be used to assess changes in surface morphology and roughness following functionalization. A successful and uniform immobilization should result in a smooth surface with a slight increase in the overall layer thickness.

Part 4: Applications and Future Directions

The unique properties of Thiolan-2-ylmethanamine-functionalized surfaces open up a range of possibilities in various scientific and technological fields.

  • Biosensor Development: The primary amine can be used for the subsequent immobilization of biomolecules such as enzymes, antibodies, or nucleic acids for the development of highly specific biosensors.[11][12][13] The thioether moiety may offer a unique microenvironment that could enhance the stability or activity of the immobilized biomolecules.

  • Drug Delivery: T2YM-functionalized nanoparticles or surfaces can be used in targeted drug delivery systems.[14][15] The surface chemistry can be further modified to attach targeting ligands or to control the release of therapeutic agents.

  • Metal Ion Scavenging: The sulfur atom in the thiolane ring can act as a soft ligand for the chelation of heavy metal ions, making T2YM-functionalized surfaces potentially useful for environmental remediation or in sensing applications for metal ions.[1]

  • Advanced Materials: The introduction of T2YM can be used to tailor the surface properties of materials, such as adhesion, wettability, and biocompatibility.

References

  • NHS / sulfo-NHS. Interchim. [Link]

  • Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. (2018, August 20). Journal of Visualized Experiments. [Link]

  • Compositions and methods for modification of biomolecules.
  • Photopatterned Thiol Surfaces for Biomolecule Immobilization. PMC. [Link]

  • Protein Microarray Immobilization via Epoxide Ring-Opening by Thiol, Amine, and Azide. (2021, March 19). Advanced Materials Interfaces. [Link]

  • Protocols for covalent immobilization of enzymes. ResearchGate. [Link]

  • Single-step covalent immobilization of oligonucleotides onto solid surface. ResearchGate. [Link]

  • Process for the surface modification of particles.
  • How to immobilize carboxyl terminated nanoparticles on amine terminated glass slides? (2020, January 28). ResearchGate. [Link]

  • Immobilization of 5-amino-1,3,4-thiadiazole-thiol onto silica gel surface by heterogeneous and homogeneous routes. ResearchGate. [Link]

  • A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers. (2020, October 27). MDPI. [Link]

  • X-ray photoelectron spectroscopy (xps). TIB. [Link]

  • Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. (2020, August 11). MDPI. [Link]

  • A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface. (2019, July 19). MDPI. [Link]

  • Use of thiocarbonates in formulations based on epoxide resins for enhancement of surfaces.
  • Etoricoxib-Loaded Transdermal Patches with Thiolated Pyrimidin Chitosan for Enhanced Delivery. (2025, June 11). Indus Journal of Bioscience Research. [Link]

  • Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Semantic Scholar. [Link]

  • Modification of the Surface Properties of Polyimide Films using POSS Deposition and Oxygen Plasma Exposure. University of Southern Mississippi. [Link]

  • X-Ray Photoelectron Spectroscopy. MMRC. [Link]

  • X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA). (2021, August 13). SERC. [Link]

  • United States Patent. Googleapis. [Link]

  • Synthesis of Thiol-Reactive, Long-Wavelength Fluorescent Phenoxazine Derivatives for Biosensor Applications. (2006, April 15). PubMed. [Link]

  • Cystinuria treatment with THIOLA. THIOLA. [Link]

  • Low surface energy materials: measurements and how to optimize interface for bonding. (2021, July 20). Coolmag. [Link]

  • Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. (2020, March 30). Nature Communications. [Link]

  • Pyomelanin-powered whole-cell biosensor for ultrasensitive and selective detection of bioavailable Hg(ii). RSC Publishing. [Link]

  • Evaluating the Efficacy of Thiolating Agents for Biochar Surface Modification. (2025, March 11). MDPI. [Link]

  • Use of ethoxylated alkylamines for modification of the surface tension of plastics.
  • Thiolsulfinates/Thiolsulfonates formation: X ray photoelectron spectroscopy (XPS) of oxidized thiols on flat. Diva-portal.org. [Link]

  • Elemental analysis and surface area of the thiol-functionalized carbonaceous materials. ResearchGate. [Link]

  • Thiolated 2-methacryloyloxyethyl phosphorylcholine for an antifouling biosensor platform. Chemical Communications (RSC Publishing). [Link]

  • Surface energy components of the seven tholin samples along with their. ResearchGate. [Link]

  • A Review from a Clinical Perspective: Recent Advances in Biosensors for the Detection of L-Amino Acids. (2023, December 22). PMC. [Link]

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Method

The Versatile Building Block: Thiolan-2-ylmethanamine in the Synthesis of Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Unique Heterocycle In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can access unexplored chemical space and exhibit desirable pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can access unexplored chemical space and exhibit desirable pharmacological properties is ever-present. Thiolan-2-ylmethanamine, a unique heterocyclic compound featuring a saturated five-membered sulfur-containing ring and a primary amine, has emerged as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its distinct combination of a flexible thiolane ring and a reactive aminomethyl group provides a versatile platform for the construction of diverse molecular architectures, including spirocyclic systems and analogues of biologically important molecules like biotin. This guide provides an in-depth exploration of the applications of Thiolan-2-ylmethanamine in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

The thiolane moiety, a stable and relatively non-polar ring system, can impart favorable pharmacokinetic properties to a drug candidate, influencing its solubility, lipophilicity, and metabolic stability. The primary amine serves as a key functional handle for a wide array of chemical transformations, allowing for the introduction of various pharmacophoric elements and the construction of larger, more complex molecules. This dual functionality makes Thiolan-2-ylmethanamine a powerful tool for medicinal chemists.

Core Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of Thiolan-2-ylmethanamine is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₅H₁₁NS[1]
Molecular Weight117.21 g/mol [1]
AppearanceColorless to pale yellow liquidCommercially available
OdorStrong, characteristic of thiols[2]
Boiling PointApprox. 195-197 °CCommercially available
Key Reactive SitesPrimary amine (-NH₂), Thiolane sulfur (S)[2]

The primary amine of Thiolan-2-ylmethanamine exhibits typical nucleophilic reactivity, readily participating in reactions such as N-acylation, reductive amination, and urea/thiourea formation. The sulfur atom in the thiolane ring, while generally less reactive than a thiol, can still engage in specific reactions, including oxidation to sulfoxides and sulfones, and can influence the overall conformation and electronic properties of the molecule.[2]

Application Note I: Synthesis of Spirocyclic Scaffolds for CNS-Targeting Agents

Spirocyclic structures, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. These features can lead to improved target selectivity and reduced off-target effects. Thiolan-2-ylmethanamine serves as an excellent starting material for the construction of novel spiro-heterocycles, particularly those targeting central nervous system (CNS) receptors like the sigma-1 receptor, which is implicated in various neurological and psychiatric disorders.[3][4][5]

A common strategy involves a multi-step sequence initiated by the functionalization of the primary amine, followed by an intramolecular cyclization reaction to form the spirocyclic core.

Workflow for Spiro-Heterocycle Synthesis

workflow A Thiolan-2-ylmethanamine B N-Alkylation with a bifunctional electrophile A->B Step 1 C Intermediate with a pendant reactive group B->C D Intramolecular Cyclization (e.g., Pictet-Spengler, Dieckmann condensation) C->D Step 2 E Spiro[thiolane-2,X'-heterocycle] D->E

Caption: General workflow for the synthesis of spiro-heterocycles from Thiolan-2-ylmethanamine.

Exemplary Protocol: Synthesis of a Spiro[thiolane-2,3'-piperidine] Intermediate

This protocol outlines a hypothetical synthesis of a spiro[thiolane-2,3'-piperidine] scaffold, a key intermediate for the development of sigma-1 receptor modulators. The strategy involves an initial reductive amination to introduce a substituted ethylamine side chain, followed by an intramolecular cyclization.

Step 1: Reductive Amination of Thiolan-2-ylmethanamine with a Phenylacetaldehyde Derivative

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds.[6] The choice of a phenylacetaldehyde derivative allows for the introduction of a substituent-bearing aromatic ring, a common feature in many CNS-active compounds. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[7]

Materials:

  • Thiolan-2-ylmethanamine (1.0 eq)

  • 4-Methoxyphenylacetaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a stirred solution of Thiolan-2-ylmethanamine (1.17 g, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere, add 4-methoxyphenylacetaldehyde (1.50 g, 10 mmol) followed by a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes, controlling any potential exotherm.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-((4-methoxyphenethyl)thiolan-2-yl)methanamine, can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Form the Spiro-Piperidine Ring

Rationale: An intramolecular cyclization, such as a Pictet-Spengler type reaction, can be employed to construct the piperidine ring. This reaction is typically acid-catalyzed and involves the cyclization of an amine onto an activated aromatic ring.

Materials:

  • N-((4-methoxyphenethyl)thiolan-2-yl)methanamine (from Step 1)

  • Formaldehyde (37% aqueous solution) (1.1 eq)

  • Formic acid

  • Methanol

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the product from Step 1 (e.g., 2.51 g, 10 mmol) in a mixture of methanol (30 mL) and formic acid (10 mL).

  • Add formaldehyde solution (0.89 mL, 11 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting spiro[thiolane-2,3'-piperidine] derivative by column chromatography.

Application Note II: A Versatile Precursor for Biotin Analogues and Bioconjugation

Biotin (Vitamin B7) and its derivatives are indispensable tools in biotechnology and diagnostics, primarily due to the high-affinity interaction between biotin and avidin/streptavidin. Thiolan-2-ylmethanamine shares the core thiolane ring structure with biotin, making it an attractive starting material for the synthesis of novel biotin analogues for applications in affinity labeling, drug delivery, and diagnostic probes.[8][9]

Synthetic Strategy for Biotin Analogues

biotin_synthesis A Thiolan-2-ylmethanamine B N-Acylation with a linker-containing activated carboxylic acid A->B Step 1 C Intermediate with a terminal functional group (e.g., -COOH, -N₃) B->C D Coupling to a reporter molecule or biomolecule C->D Step 2 E Biotin Analogue Probe D->E

Caption: General synthetic route to biotin analogues from Thiolan-2-ylmethanamine.

Exemplary Protocol: Synthesis of an N-Acylated Thiolan-2-ylmethanamine Intermediate for Bioconjugation

This protocol describes the N-acylation of Thiolan-2-ylmethanamine with a protected amino acid, which can be further elaborated into a biotinylated probe.

Rationale: N-acylation is a fundamental transformation for modifying primary amines. Using a protected amino acid, such as Boc-glycine, allows for the introduction of a carboxylic acid functionality after deprotection, which can then be used for coupling to other molecules. The use of a coupling agent like EDC with HOBt minimizes side reactions and promotes efficient amide bond formation.

Materials:

  • Thiolan-2-ylmethanamine (1.0 eq)

  • Boc-glycine (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve Boc-glycine (1.84 g, 10.5 mmol) in anhydrous DMF (40 mL).

  • Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add Thiolan-2-ylmethanamine (1.17 g, 10 mmol) followed by DIPEA (4.35 mL, 25 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a Boc-protected N-acylated derivative, can be purified by flash chromatography on silica gel.

The resulting Boc-protected intermediate can be deprotected under acidic conditions to reveal the free amine, or the Boc group can be carried through to subsequent steps. The terminal functional group can then be used for conjugation to proteins, nucleic acids, or other molecules of interest.

Application Note III: Synthesis of Thiourea and Thiohydantoin Derivatives with Potential Biological Activity

Thiourea and thiohydantoin moieties are present in a variety of biologically active compounds, exhibiting a range of activities including antiviral, antibacterial, and anticancer properties.[10] The primary amine of Thiolan-2-ylmethanamine can readily react with isothiocyanates to form N,N'-disubstituted thioureas, which can serve as precursors to more complex heterocyclic systems like thiohydantoins.

Exemplary Protocol: Synthesis of a Thiolan-2-ylmethyl Thiourea Derivative

Rationale: The reaction between an amine and an isothiocyanate is a high-yielding and straightforward method for the synthesis of thioureas, often proceeding without the need for a catalyst.[2]

Materials:

  • Thiolan-2-ylmethanamine (1.0 eq)

  • Phenyl isothiocyanate (1.0 eq)

  • Tetrahydrofuran (THF) or acetonitrile

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve Thiolan-2-ylmethanamine (1.17 g, 10 mmol) in THF (20 mL) in a round-bottom flask.

  • To the stirred solution, add phenyl isothiocyanate (1.20 mL, 10 mmol) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the solution upon formation.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired N-phenyl-N'-(thiolan-2-ylmethyl)thiourea.

Safety and Handling

Thiolan-2-ylmethanamine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many sulfur-containing compounds, it has a strong and unpleasant odor. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Thiolan-2-ylmethanamine is a valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its unique structural features allow for the construction of complex and medicinally relevant scaffolds, including spiro-heterocycles and biotin analogues. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the full potential of this intriguing molecule in their drug discovery and development programs. By understanding its reactivity and leveraging the synthetic methodologies outlined, scientists can unlock new avenues for the creation of novel therapeutic agents.

References

  • LSU Scholarly Repository. The synthesis of new biotin derivatives and their bioactivity. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • MDPI. Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Available from: [Link]

  • RANGE: Undergraduate Research Journal. Synthesis of L-Biotin. Available from: [Link]

  • Bentham Science. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available from: [Link]

  • PMC. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. Available from: [Link]

  • Hilaris Publisher. Synthesis of novel spiro heterocyclic compounds contain thiohydantoin. Available from: [Link]

  • SciELO México. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Available from: [Link]

  • MDPI. Stereoselective Synthesis of a Novel Series of Dispiro-oxindolopyrrolizidines Embodying Thiazolo[3,2-a]benzimidazole Motif: A Molecular Electron Density Theory Study of the Mechanism of the [3 + 2] Cycloaddition Reaction. Available from: [Link]

  • Macmillan Group. Enantioselective Organocatalytic Reductive Amination. Available from: [Link]

  • Arkivoc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Available from: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available from: [Link]

  • SpringerLink. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Available from: [Link]

  • PMC. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry. Available from: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Meeting Organizer. New insights into the structure and chemistry of Titan's tholins via C and N solid state nuclear magnetic resonance spectroscopy. Available from: [Link]

  • ResearchGate. Scheme 2 Synthesis of the biotinylated ligand (biotin-L). (i) HN(CH 2... Available from: [Link]

  • ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available from: [Link]

  • Organic Chemistry Portal. Thioacids Mediated Selective and Mild N-Acylation of Amines. Available from: [Link]

  • ResearchGate. Scope of isothiocyanates. Reaction conditions are as follows: 1 f... Available from: [Link]

  • PubMed. Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents. Available from: [Link]

  • PMC. Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents. Available from: [Link]

  • Frontiers. Allosteric Modulators of Sigma-1 Receptor: A Review. Available from: [Link]

  • Ring-Opening Polymerization of Thiolactide by Using Thiol-Amine Combination. Available from: [Link]

  • RANGE: Undergraduate Research Journal. Synthesis of L-Biotin. Available from: [Link]

  • Organic Chemistry Portal. isothiocyanate synthesis. Available from: [Link]

  • SciSpace. Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Available from: [Link]

  • PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available from: [Link]

  • Pharma Inventor Inc. Patent & Publications. Available from: [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. Available from: [Link]

  • PMC. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Available from: [Link]

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  • Chemical Science (RSC Publishing). Radical ring-opening polymerization of sustainably-derived thionoisochromanone. Available from: [Link]

  • PMC. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. Available from: [Link]

  • Semantic Scholar. Early development of sigma-receptor ligands. Available from: [Link]

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  • Google Patents. EP4194446A1 - Preparation method for oxetane-2-methylamine.
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Technical Notes & Optimization

Troubleshooting

"Thiolan-2-ylmethanamine" optimization of reaction conditions

The following technical guide addresses the optimization of reaction conditions for the synthesis and isolation of Thiolan-2-ylmethanamine (also known as Tetrahydrothiophen-2-ylmethanamine). This guide is structured as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction conditions for the synthesis and isolation of Thiolan-2-ylmethanamine (also known as Tetrahydrothiophen-2-ylmethanamine).

This guide is structured as a Tier 2 Technical Support Document , designed for researchers encountering yield loss, catalyst deactivation, or purity issues during the final synthetic steps.

CAS: 83171-40-8 | Formula: C₅H₁₁NS | Mol.[1][2] Weight: 117.21 g/mol [1][3]

Core Synthesis & Optimization Protocol

The Challenge: The synthesis of Thiolan-2-ylmethanamine typically involves the reduction of Tetrahydrothiophene-2-carbonitrile or Tetrahydrothiophene-2-carboxamide .[1] The Problem: The thioether sulfur atom is a "soft" nucleophile that irreversibly poisons heterogeneous noble metal catalysts (Pd/C, PtO₂), making catalytic hydrogenation unviable.[3] Furthermore, the resulting amino-thioether is prone to oxidation (sulfoxide formation) and forms stable complexes with aluminum salts during workup, leading to massive yield loss in emulsions.[3]

Optimized Protocol: LiAlH₄ Reduction (Chemical Reduction)

This protocol replaces catalytic hydrogenation to avoid catalyst poisoning and utilizes a modified quench to prevent aluminum-amine entrapment.[1]

Reagents & Conditions
ComponentStandardOptimized ConditionRationale
Reductant LiAlH₄ (1.0 equiv)LiAlH₄ (2.5 equiv) Excess hydride required to break stable Al-N-S complexes.[1]
Solvent Diethyl EtherTHF (Anhydrous) Higher boiling point of THF (66°C) ensures complete reduction of the nitrile/amide.
Atmosphere NitrogenArgon Argon is heavier than air, providing a better blanket against sulfur oxidation.[3]
Quench Fieser (

)
Rochelle’s Salt Fieser workups often trap polar amino-sulfides in the aluminum precipitate.
Step-by-Step Workflow
  • Inert Setup: Flame-dry a 2-neck RBF. Cool to 0°C under positive Argon pressure.

  • Charge: Add LiAlH₄ (2.5 equiv) as a suspension in anhydrous THF.

  • Addition: Add the precursor (Tetrahydrothiophene-2-carbonitrile) dropwise in THF. Crucial: Maintain internal temp <10°C to prevent ring-opening side reactions.

  • Reaction: Warm to Room Temperature (RT), then reflux for 3–6 hours. Monitor by TLC (See Quality Control below).

  • Optimized Quench (The "Emulsion Breaker"):

    • Cool to 0°C.[3]

    • Dilute with wet THF (THF containing 5% water).[3]

    • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution (10 mL per gram of LiAlH₄).

    • Stir vigorously at RT for 1–2 hours until two clear layers form (organic vs. aqueous). Do not skip this stir time.

  • Isolation: Separate layers. Extract aqueous phase with DCM (3x).[3] Dry over

    
     (avoid 
    
    
    
    as it can bind amines).[3]

Troubleshooting Logic (FAQs)

Category A: Catalyst & Reaction Failures[1][3][4]

Q: Why did my reaction stall when using H₂/Pd-C? A: You have experienced Sulfur Poisoning . The sulfur atom in the tetrahydrothiophene ring possesses lone pair electrons that coordinate strongly into the empty


-orbitals of the Palladium surface. This forms a stable metal-sulfur bond (

), effectively coating the catalyst and blocking hydrogen adsorption.[1]
  • Corrective Action: Switch to a chemical reductant (LiAlH₄ or Borane-THF).[1] If hydrogenation is mandatory (e.g., industrial scale), you must use Sulfided Platinum or Raney Nickel (W2 grade), though Raney Ni carries a high risk of desulfurization (ring opening).[3]

Q: I see the product on TLC, but I lost 80% of the mass during filtration. Why? A: This is likely Aluminum Entrapment .[3] Amino-sulfides act as bidentate ligands, chelating the aluminum salts generated during the LiAlH₄ quench.[3] A standard filtration or Fieser workup precipitates these salts as a "gum" that traps your product.[3]

  • Corrective Action: Use the Rochelle's Salt method described above. The tartrate ligand binds Aluminum more tightly than your amine does, releasing your product into the organic phase.[3]

Category B: Impurity & Stability Issues

Q: My product has a new peak at M+16 in the Mass Spec. What is it? A: This is the S-Oxide (Sulfoxide) impurity. The thioether sulfur has oxidized.[2][3][4]

  • Root Cause: Exposure to atmospheric oxygen during workup or peroxides in the THF.[3]

  • Corrective Action:

    • Test THF for peroxides before use.[3]

    • Sparge all solvents with Argon.[3]

    • Store the final amine as a Hydrochloride Salt (treat with HCl/Dioxane), which is significantly more stable to oxidation than the free base.[3]

Q: The product smells different than the starting material. Is this normal? A: Yes, but distinguish the smells.

  • Rotten Cabbage/Garlic: Characteristic of the Thioether (S).
  • Fishy/Ammonia: Characteristic of the Amine (N).
  • Sharp/Acrid: Indicates Ring Opening (formation of linear thiols).[3] Use bleach to neutralize glassware, but do not use bleach on the product itself.[3]

Visualization & Logic Maps

Figure 1: Synthesis & Optimization Workflow

A decision tree for selecting the correct reduction path based on precursor and equipment.

G Start Precursor: Tetrahydrothiophene-2-carbonitrile Decision Select Reduction Method Start->Decision PathA Catalytic Hydrogenation (H2 + Pd/C) Decision->PathA Avoid PathB Chemical Reduction (LiAlH4 / THF) Decision->PathB Recommended FailA FAILURE: Catalyst Poisoning (S-Metal coordination) PathA->FailA Quench Quench Method? PathB->Quench Fieser Fieser Workup (H2O / NaOH) Quench->Fieser Standard Rochelle Rochelle's Salt (NaK Tartrate) Quench->Rochelle Optimized FailB Yield Loss: Product trapped in Al-salts Fieser->FailB Success SUCCESS: High Yield Thiolan-2-ylmethanamine Rochelle->Success

Caption: Figure 1. Optimization pathway comparing catalytic hydrogenation (failure mode) vs. chemical reduction with specific workup requirements.

Figure 2: Troubleshooting The "Missing Yield"

Diagnostic flow for locating product loss during isolation.

G Issue Issue: Low Yield (<40%) Check1 Check Aqueous Layer (pH > 12?) Issue->Check1 Action1 Amine is protonated. Add NaOH, extract again. Check1->Action1 Yes Check2 Check Solid Cake (Al-Salts) Check1->Check2 No Action2 Product trapped. Redissolve in Rochelle's Salt. Check2->Action2 Yes Check3 Check Trap/Evaporator Check2->Check3 No Action3 Product is volatile. Do not dry under high vac > 1hr. Check3->Action3

Caption: Figure 2. Diagnostic logic for recovering lost yield during the workup of amino-thioethers.

Quality Control & Validation

To confirm the success of your optimization, use this self-validating checklist:

MetricAcceptance CriteriaMethod
TLC Staining Ninhydrin: Purple spot (Amine).KMnO₄: Yellow/White spot on purple (Sulfur).[1]Run in 10% MeOH/DCM.[3] The product should stain with both.
¹H NMR Disappearance of

-proton (CH-CN) at ~3.5-4.0 ppm.Appearance of

doublet at ~2.6-2.9 ppm.[1]

or

.
Purity Absence of M+16 peak (Sulfoxide) and M+32 (Sulfone).[3]LC-MS (ESI+).[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[3] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[3] (Reference for hydride reduction mechanisms).

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Odor Management for Thiolan-2-ylmethanamine

The following guide is structured as a specialized Technical Support Center resource for the Organosulfur Handling Division . It is designed to be authoritative, practical, and directly applicable to laboratory workflows...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for the Organosulfur Handling Division . It is designed to be authoritative, practical, and directly applicable to laboratory workflows.

Product: Thiolan-2-ylmethanamine (Tetrahydro-2-thiophenemethanamine) CAS: 4543-95-7 Topic: Odor Mitigation & Handling Protocols during Synthesis Support Level: Tier 3 (Senior Application Scientist)

The Olfactory Challenge: Understanding Your Enemy

Welcome to the Organosulfur Handling Division. You are likely here because you—or your lab neighbors—have detected the characteristic signature of Thiolan-2-ylmethanamine .

This molecule presents a "Dual-Threat" olfactory profile:

  • The Thiolane Ring (Sulfide): Contributes a heavy, garlic/skunk-like "stench" characteristic of cyclic sulfides. It has an extremely low odor detection threshold (ppb range).[1][2]

  • The Methanamine Tail (Primary Amine): Adds a sharp, penetrating "fishy/ammonia" note.

The Volatility Trap: Unlike high-molecular-weight solids, Thiolan-2-ylmethanamine is a liquid with significant vapor pressure at room temperature. The combination of volatility and low odor threshold means that micro-leaks are macro-problems . Standard fume hood airflow is often insufficient to prevent "stench creep" into the general lab space.

Tier 1: Engineering Controls (The Closed-Loop Defense)

The most effective way to manage odor is to prevent it from ever entering the airstream. We recommend a Closed-Loop Positive Pressure setup.

The "Double-Trap" Scrubber System

Do not rely solely on your fume hood. You must actively scrub the exhaust from your reaction vessel before it reaches the hood stack.

Protocol:

  • Reaction Vessel: Must be under a slight positive pressure of inert gas (Nitrogen/Argon).

  • Outlet: Vent the inert gas stream through a series of traps.

  • Trap 1 (The Knockout): An empty trap cooled to -78°C (Dry ice/Acetone) to condense bulk solvent and organics.

  • Trap 2 (The Oxidizer): A bubbler containing 10-15% Sodium Hypochlorite (Bleach) . This chemically destroys the sulfide odor.

  • Trap 3 (The Polisher): A bubbler containing dilute HCl (1M) . This captures any escaping amine vapors by converting them to non-volatile ammonium salts.

Visualization: The Scrubber Architecture

ScrubberSystem cluster_0 Critical Control Zone Reactor Reaction Vessel (Thiolan-2-ylmethanamine) Trap1 Trap 1: Cold Finger (-78°C) Condenses Volatiles Reactor->Trap1 Vapor Stream Trap2 Trap 2: Bleach Bubbler (NaOCl) Oxidizes Sulfides Trap1->Trap2 Uncondensed Gas Trap3 Trap 3: Acid Bubbler (1M HCl) Traps Amines Trap2->Trap3 Oxidized Gas Hood Fume Hood Exhaust Trap3->Hood Clean Air

Figure 1: Sequential scrubbing ensures both sulfur (oxidative trap) and amine (acidic trap) odors are neutralized before release.

Tier 2: Synthesis & Workup Troubleshooting

The Critical Control Point: Basification The most dangerous moment for odor release is the workup .

  • Scenario: You have the amine salt (odorless) in the aqueous phase.

  • Action: You add base (NaOH) to liberate the free amine for extraction.

  • Result: The pH spike instantly increases the vapor pressure of the amine. This is when the smell hits.

Troubleshooting Guide:

IssueCauseSolution
Smell during Rotovap Vacuum pump exhaust is venting into the room.NEVER vent a stench pump into the room. The pump exhaust must be tubed directly into a fume hood or a bleach scrubber. Use a secondary cold trap (-78°C) between the rotovap and the pump.
Smell on Glassware Residual sulfide adsorption on glass surfaces.The "Bleach Soak": Immediately submerge all dirty glassware in a bath of 10% bleach. Let sit for 2 hours. The oxidant penetrates the glass pores and destroys the sulfur residues.
Smell on Gloves/PPE Permeation through nitrile.Double Glove Protocol: Wear two pairs of nitrile gloves. Change the outer pair immediately after handling the compound. Discard gloves into a sealed Ziploc bag inside the hood before disposal.
Persistent Lab Odor "Stench Creep" from trash bins.Solid Waste Isolation: Do not throw contaminated paper towels/septa in the general trash. Use a dedicated wide-mouth jar with a screw-top lid kept inside the hood for all solid waste.

Tier 3: Chemical Oxidation (The "Kill" Switch)

When you need to destroy the compound (spills, cleaning, waste treatment), you must rely on chemical oxidation. The goal is to convert the Sulfide (-S-) to a Sulfoxide (-SO-) or Sulfone (-SO2-) , which are generally odorless and non-volatile.

Comparative Analysis of Oxidizing Agents:

OxidantEfficacyProsConsRecommendation
Sodium Hypochlorite (Bleach) High Cheap, fast, universally available.High pH can liberate amine vapors initially. Corrosive to metal.Primary Choice for traps and glassware.
Hydrogen Peroxide (H2O2) Medium "Green" byproduct (water).Slower reaction rate without catalyst. Exothermic.Good for bulk waste treatment if allowed to sit overnight.
Potassium Permanganate High Visual indicator (purple -> brown).Creates MnO2 sludge (messy).Use only for difficult spills where bleach fails.

Important Mechanism Note: Bleach oxidation of sulfides is exothermic.



Always add bleach slowly to bulk waste to prevent thermal runaway.

Decontamination Decision Tree

Use this logic flow to determine the correct decontamination procedure for spills or equipment.

DeconTree Start Contamination Event Type What is contaminated? Start->Type Glassware Glassware/Equipment Type->Glassware Spill Benchtop Spill Type->Spill Trash Disposables (Gloves/Paper) Type->Trash BleachBath Submerge in 10% Bleach (2-4 Hours) Glassware->BleachBath Absorb Cover with Vermiculite/Pads Spill->Absorb Seal Seal in Ziploc Bag Dispose as Haz Waste Trash->Seal BleachWipe Soak Pads in Bleach Wait 30 mins Absorb->BleachWipe BleachWipe->Seal

Figure 2: Standard Operating Procedure for decontamination based on surface type.

Frequently Asked Questions (FAQ)

Q: I treated my waste with bleach, but it still smells like "swimming pool" mixed with "rotten eggs." Why? A: You likely used insufficient bleach. The oxidation intermediate (sulfoxide) can sometimes revert or have a residual odor if the reaction isn't complete. Add excess bleach until a strong chlorine odor persists, then let it stand overnight. The "swimming pool" smell confirms active chlorine is present to finish the job.

Q: Can I use a rotary evaporator for this compound? A: Only if strictly modified. Standard rotovaps are "open" systems regarding odor. You must:

  • Place the rotovap inside a walk-in hood if possible.

  • Use a dry-ice condenser, not tap water.

  • Crucial: The vacuum pump exhaust must be vented into a bleach scrubber, not just into the hood atmosphere.

Q: My product turned yellow after sitting in air. Is it degrading? A: Yes. Thiolan-2-ylmethanamine is susceptible to air oxidation (forming disulfides or N-oxides). This degradation often releases volatile decomposition products that smell worse than the pure compound. Store under Argon/Nitrogen at 4°C.

Q: The smell has escaped the lab. What do I do? A: Do not try to mask it with air fresheners (this creates a nauseating mix).

  • Cease work immediately.

  • Close all chemical containers.

  • Check your scrubber traps (is the bleach spent/white? It should be yellow/greenish).

  • Increase hood sash airflow (emergency purge) if safe.

  • Ozone Generators: If your facility has industrial ozone generators, these are effective for destroying airborne sulfur compounds in an unoccupied room after the source is contained.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Working with Chemicals of High Toxicity and Odor."[1] National Academies Press.[3]

  • American Chemical Society (ACS). (2016). Safety in Academic Chemistry Laboratories - Best Practices for Handling Stench Chemicals.

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. (Specifically regarding ventilation and engineering controls for volatile organics).

  • University of California, Los Angeles (UCLA) EH&S. SOP: Stench Chemicals. (Detailed protocols for bleach scrubbing and waste disposal of thiols/sulfides).

Sources

Reference Data & Comparative Studies

Validation

Kinetic Profiling &amp; Reactivity Guide: Thiolan-2-ylmethanamine

Topic: "Thiolan-2-ylmethanamine" Kinetic Studies of Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Thiolan-2-ylmethanamine (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Thiolan-2-ylmethanamine" Kinetic Studies of Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thiolan-2-ylmethanamine (also known as 2-(aminomethyl)tetrahydrothiophene) represents a critical "soft-core/hard-shell" hybrid ligand and synthon in medicinal chemistry.[1] Unlike its oxygenated counterpart, Tetrahydrofurfurylamine , the sulfur atom in the thiolane ring introduces unique electronic effects—specifically reduced electronegativity and increased polarizability—that distinctly alter the kinetics of N-nucleophilic attack and introduce competing S-oxidation pathways.

This guide provides a technical comparison of Thiolan-2-ylmethanamine against its structural analogs, focusing on reaction kinetics, stability profiles, and experimental protocols for optimizing its use in drug synthesis.

Chemical Identity & Structural Comparators

To understand the kinetic behavior of Thiolan-2-ylmethanamine, it must be benchmarked against its isosteres. The electronic influence of the heteroatom at the


-position relative to the amine is the primary driver of reactivity differences.
FeatureThiolan-2-ylmethanamine Tetrahydrofurfurylamine Cyclopentylmethanamine
Structure Saturated Thiophene RingSaturated Furan RingCarbocyclic Ring
Heteroatom Sulfur (Soft base)Oxygen (Hard base)Carbon (Neutral)
Est. pKa (Conj. Acid) ~9.6 - 9.8~9.47~10.6
Electronic Effect Weak Inductive (-I), High PolarizabilityStrong Inductive (-I), Low PolarizabilityHyperconjugation
Primary Reactivity N-Acylation, S-Oxidation, S-AlkylationN-Acylation, Ether cleavage (harsh)N-Acylation
Kinetic Risk S-Oxidation (Sulfoxide formation) Low (Stable)Low (Stable)
Mechanistic Insight: The "Beta-Heteroatom" Effect

In Tetrahydrofurfurylamine , the oxygen atom exerts a strong electron-withdrawing inductive effect (-I) through the carbon chain, reducing the electron density on the primary nitrogen. This lowers the pKa (~9.[1]47) and slightly retards nucleophilic attack compared to alkyl amines.[1]

In Thiolan-2-ylmethanamine , sulfur is less electronegative (2.58 vs 3.44 for Oxygen).[1] The inductive withdrawal is weaker, leaving the nitrogen lone pair more available. Furthermore, the high polarizability of the sulfur atom can stabilize transition states in S_N2 reactions via orbital overlap, potentially accelerating reaction rates with "soft" electrophiles (e.g., alkyl iodides) compared to the oxygen analog.

Comparative Reaction Kinetics

A. Nucleophilic Substitution (N-Alkylation/Acylation)[1]
  • Reaction: Amine attacking an electrophile (e.g., Benzoyl chloride or Benzyl bromide).[1]

  • Trend: Thiolan-2-ylmethanamine > Tetrahydrofurfurylamine [1]

  • Causality: The reduced inductive withdrawal from the sulfur atom makes the amine of the thiolane derivative more nucleophilic. In competitive acylation studies, the thiolane analog typically consumes electrophiles 1.2x to 1.5x faster than the furan analog, assuming steric bulk is comparable.

B. Oxidation Kinetics (The Liability)[1]
  • Reaction: Interaction with oxidants (e.g., mCPBA, H2O2, or atmospheric O2 over time).

  • Trend: Thiolan-2-ylmethanamine >>> Tetrahydrofurfurylamine (Inert)

  • Mechanism: The sulfur atom is a "soft" nucleophile prone to oxidation.[1]

    • Stage 1: Rapid oxidation to the Sulfoxide (S=O).[1] This creates a new chiral center, complicating stereochemistry.[1]

    • Stage 2: Slower oxidation to the Sulfone (O=S=O).[1]

  • Impact: Reactions requiring oxidative conditions (e.g., Pd-catalyzed couplings with oxidants) must be avoided or rigorously deoxygenated.[1]

C. Metal Coordination Kinetics
  • Reaction: Binding to transition metals (Pd, Pt, Cu).

  • Behavior: Thiolan-2-ylmethanamine acts as a bidentate ligand (N, S-chelation).[1]

    • Effect: It can poison "hard" metal catalysts or form stable 5-membered chelate rings that retard catalytic turnover.[1] Tetrahydrofurfurylamine coordinates more weakly (N, O-chelation) and is less likely to deactivate soft metal catalysts like Palladium.[1]

Visualizing the Reactivity Divergence

The following diagram illustrates the kinetic branching ratios. While the desired path is N-functionalization, the sulfur atom opens "trap" pathways (Oxidation/Alkylation) that are kinetically accessible under improper conditions.

ReactionPathways Start Thiolan-2-ylmethanamine N_Acyl N-Acylated Product (Desired) Start->N_Acyl Electrophile (R-COCl) Fast (k1) Sulfoxide Sulfoxide Impurity (Kinetic Trap 1) Start->Sulfoxide Oxidant (O2/ROOH) Med (k2) Sulfonium Sulfonium Salt (Irreversible) Start->Sulfonium Alkyl Halide (Excess) Side Rxn (k4) Sulfone Sulfone (Thermodynamic Trap) Sulfoxide->Sulfone Oxidant (Excess) Slow (k3)

Figure 1: Kinetic branching of Thiolan-2-ylmethanamine.[1] Green paths indicate desired N-functionalization; yellow/red paths indicate sulfur-mediated side reactions.[1]

Experimental Protocols

Protocol A: Competitive Kinetic Profiling (N-Acylation)

Objective: Determine the relative nucleophilicity (


) of Thiolan-2-ylmethanamine vs. Tetrahydrofurfurylamine.

Methodology:

  • Preparation: Prepare a 0.1 M solution containing equimolar amounts (1.0 eq each) of:

    • Thiolan-2-ylmethanamine[1]

    • Tetrahydrofurfurylamine[1][2][3][4]

    • Internal Standard (e.g., Dodecane) in dry DCM.[1]

  • Initiation: Add 0.5 eq of Benzoyl Chloride at 0°C. Note: Using a limiting reagent ensures competition.

  • Quenching: After 10 minutes, quench with 1M NaOH.

  • Analysis: Extract organic layer and analyze via GC-MS or H-NMR.

  • Calculation:

    
    
    Expect 
    
    
    
    , indicating the sulfur analog reacts faster.
Protocol B: Sulfur Oxidation Monitoring

Objective: Quantify the stability of the thiolane ring under ambient conditions.

Methodology:

  • Dissolution: Dissolve Thiolan-2-ylmethanamine (50 mg) in CDCl3 (0.7 mL).

  • Exposure: Leave the NMR tube uncapped or bubble air through it at 25°C.

  • Data Acquisition: Acquire 1H-NMR spectra at t=0, 1h, 6h, 24h.

  • Marker: Monitor the shift of the H-2 proton (adjacent to S).[1] In the sulfoxide, these protons shift downfield significantly (approx +0.5 to +1.0 ppm) and split due to the formation of diastereomers (sulfur becomes a chiral center).

Synthesis & Handling Recommendations

Synthesis of the Core

Thiolan-2-ylmethanamine is typically synthesized via the reduction of tetrahydrothiophene-2-carbonitrile or tetrahydrothiophene-2-carboxamide .

  • Critical Step: The reduction (using LiAlH4 or BH3) must be performed under strict inert atmosphere to prevent S-oxidation during the workup.

  • Purification: Avoid chromatography on acidic silica gel if possible, as the amine can streak and the sulfur can oxidize. Distillation under reduced pressure or recrystallization as the HCl salt is preferred.[1]

Storage
  • Condition: Store as the Hydrochloride (HCl) salt.[1] The free base is unstable toward oxidation.[1]

  • Atmosphere: Argon/Nitrogen.[1][5]

  • Shelf Life: Free base degrades within weeks in air; HCl salt is stable for years.[1]

References

  • Vertex AI Search. (2025).[1] Synthesis of Erdosteine and Thiolactone Reactivity. Retrieved from

  • PubChem. (2025).[1][2] Tetrahydrothiophene Compound Summary. Retrieved from

  • ChemicalBook. (2025).[1][4] Tetrahydrofurfurylamine Properties and pKa. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydrothiophenes and Kinetic Resolution. Retrieved from

  • NIST. (2025). 2-Furanmethanamine, tetrahydro- Mass Spectrum and Constants. Retrieved from

Sources

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